molecular formula C10H13ClO B13633324 4-Butyl-2-chlorophenol CAS No. 18980-02-4

4-Butyl-2-chlorophenol

Cat. No.: B13633324
CAS No.: 18980-02-4
M. Wt: 184.66 g/mol
InChI Key: XKPPCQGTLVOZEG-UHFFFAOYSA-N
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Description

4-Butyl-2-chlorophenol is an organic compound with the molecular formula C10H13ClO. It is a chlorinated phenol derivative, where a butyl group is attached to the fourth position and a chlorine atom is attached to the second position of the phenol ring. This compound is known for its antiseptic properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butyl-2-chlorophenol can be synthesized through the chlorination of 4-butylphenol. The reaction involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. The process is typically carried out in a solvent such as dichloromethane at low temperatures (0°C) to control the reaction rate and prevent side reactions. The reaction mixture is then stirred overnight at room temperature, followed by extraction with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue is purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, which are critical for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form 4-butylphenol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

    Oxidation: Formation of 4-butyl-2-chloroquinone.

    Reduction: Formation of 4-butylphenol.

    Substitution: Formation of 4-butyl-2-hydroxyphenol or 4-butyl-2-aminophenol.

Scientific Research Applications

4-Butyl-2-chlorophenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Butyl-2-chlorophenol involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death. This mechanism is similar to other phenolic compounds, which are known to exert their antimicrobial effects by targeting cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-2-chlorophenol is unique due to the presence of both the butyl group and the chlorine atom, which confer specific chemical and physical properties. The butyl group increases the hydrophobicity of the molecule, enhancing its ability to interact with lipid membranes, while the chlorine atom contributes to its reactivity in substitution reactions.

Properties

CAS No.

18980-02-4

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4-butyl-2-chlorophenol

InChI

InChI=1S/C10H13ClO/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7,12H,2-4H2,1H3

InChI Key

XKPPCQGTLVOZEG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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